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Quox-1 protein

Cat. No.: B1178229
CAS No.: 135946-67-7
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Description

Evolutionary Conservation of Homeobox Genes

The discovery of a highly conserved 180-base-pair DNA sequence, termed the homeobox, within the homeotic genes of the fruit fly Drosophila melanogaster was a landmark in developmental biology. khanacademy.org This sequence was subsequently found to be present in a vast range of species, including vertebrates, highlighting a deep evolutionary conservation of developmental regulatory mechanisms. wikipedia.orgkhanacademy.org The Antennapedia-class of homeobox genes, to which Quox-1 belongs, is a significant subgroup that is believed to have arisen from a primordial gene cluster through local gene duplications before the divergence of arthropods and chordates. wikipedia.orgnih.gov This evolutionary conservation suggests that these genes play an essential and ancient role in establishing the fundamental body plan of animals. ncse.ngo

The high degree of sequence similarity in the homeobox across different species is remarkable. For instance, the homeodomain of the mouse Hox-1.1 protein shows 100% identity to that of the quail Quox-1 protein. nih.govpnas.org This conservation of protein structure often implies a conservation of function, suggesting that the molecular mechanisms of developmental control have been maintained throughout long periods of evolution.

Structural and Functional Characteristics of Homeodomains

The defining feature of homeodomain proteins is the homeodomain, a 60-amino-acid protein domain encoded by the homeobox. wikipedia.orgkhanacademy.org This domain is responsible for the protein's ability to bind to specific sequences of DNA, thereby acting as a transcription factor that can switch other genes on or off. wikipedia.org

The structure of the homeodomain is characterized by a helix-turn-helix (HTH) motif, which consists of three alpha-helices. wikipedia.org The second and third helices of this motif are crucial for DNA recognition and binding, with the third helix, often called the "recognition helix," fitting into the major groove of the DNA. wikipedia.org This interaction allows for the sequence-specific binding that is critical for the precise regulation of target genes.

While the core structure of the homeodomain is highly conserved, variations in amino acid sequence outside of this core region, as well as interactions with other protein cofactors, contribute to the specificity of different homeodomain proteins for their target DNA sequences. wikipedia.org For example, the this compound has a predicted length of 242 amino acids, with significant homology to mouse Hox-1.1 in the homeobox region and the 5' end, but its carboxyl-terminal domain is distinct, suggesting a unique functional role. nih.govpnas.org

Table 1: Structural and Functional Characteristics of the Quox-1 Homeodomain

CharacteristicDescriptionReference(s)
Protein Family Homeodomain Protein (Antennapedia-class) nih.govpnas.org
Organism of Study Coturnix coturnix (Japanese quail) ncse.ngoontosight.ai
Predicted Size 242 amino acids nih.govpnas.org
Key Structural Motif Helix-Turn-Helix (HTH) wikipedia.org
DNA Binding Sequence 5'-CAATC-3' nih.gov

Role of Homeodomain Proteins in Developmental Biology

Homeodomain proteins are master control genes that play a pivotal role in orchestrating the development of an organism. wikipedia.org Their functions are diverse and critical, ranging from the establishment of the basic body plan to the fine-tuning of cellular differentiation.

One of the most well-understood roles of homeodomain proteins, particularly those of the Hox gene clusters, is the specification of the anterior-posterior (head-to-tail) axis of the developing embryo. khanacademy.org These genes are often arranged in clusters on the chromosome in the same order in which they are expressed along the body axis, a phenomenon known as colinearity. ncse.ngo This ordered expression ensures that different body segments develop their correct identities and structures. khanacademy.org For example, in Drosophila, mutations in homeotic genes can lead to dramatic transformations, such as legs growing in the place of antennae. khanacademy.orgsdbonline.org The this compound, with its expression in the developing central nervous system, is involved in axial patterning, contributing to the correct formation of the body axis. ncse.ngoontosight.ai

As transcription factors, homeodomain proteins regulate the expression of a cascade of downstream genes. wikipedia.org By binding to specific DNA sequences in the regulatory regions of these target genes, they can either activate or repress their transcription. wikipedia.org This regulatory control is essential for a multitude of developmental processes, including cell proliferation, differentiation, and morphogenesis.

The this compound, for instance, has been shown to preferentially bind to the DNA sequence 5'-CAATC-3'. nih.gov This binding specificity allows it to regulate a particular set of target genes involved in embryonic development. While a comprehensive list of Quox-1's direct downstream targets is still an active area of research, its widespread expression in the developing central nervous system, including the entire brain and spinal cord, as well as in other tissues like the digestive tract and sensory epithelia, points to a broad regulatory role. nih.govpnas.org The expression of Quox-1 itself is also subject to regulation by growth factors such as basic fibroblast growth factor (FGF-2), insulin (B600854), and insulin-like growth factor-I (IGF-I), highlighting the complex network of interactions that govern development. nih.gov

Table 2: Expression and Regulatory Aspects of Quox-1

AspectFindingReference(s)
Primary Expression Embryonic central nervous system (brain and spinal cord) of quail. nih.govpnas.org
Other Expression Sites Endoderm-derived epithelium of digestive organs, sensory epithelium of the olfactory region, perichondrium of vertebrae. nih.govpnas.org
Known DNA Binding Site 5'-CAATC-3' nih.gov
Regulators of Quox-1 Basic fibroblast growth factor (FGF-2), Insulin, Insulin-like growth factor-I (IGF-I). nih.gov

Properties

CAS No.

135946-67-7

Molecular Formula

C10H11N3O2

Synonyms

Quox-1 protein

Origin of Product

United States

Molecular Characterization of Quox 1 Protein

Gene Identification and Cloning

The journey to understanding the Quox-1 protein began with its initial discovery and subsequent identification in different species.

The Quox-1 gene was first identified and cloned from the Japanese quail (Coturnix coturnix). ontosight.ai Researchers successfully isolated a cDNA clone, designated g11, from a cDNA library constructed with RNA from 5-day-old quail embryos. nih.govpnas.org This initial cloning and sequencing effort was a critical step, revealing the genetic blueprint of the this compound and paving the way for further investigation into its expression and function during embryonic development. nih.gov The gene was named Quox-1 due to its strong homology with the mouse Hox-1.1 gene. pnas.org

Following its discovery in quail, scientists identified a homologous sequence of the Quox-1 gene within the human genome. scispace.com Using a fragment of the quail Quox-1 gene as a probe, Southern blot analysis confirmed the existence of this gene sequence in human DNA. scispace.com Studies on the expression of this homologous sequence in early human embryos revealed its presence in various tissues, indicating its potential role in human development. scispace.comnih.gov Further analysis showed that the genomic DNA of certain human tumor cell lines, as well as normal human leukocytes, exhibited DNA rearrangement of the Quox-1 gene. nih.gov

Predicted Protein Structure and Domains

The open reading frame of the initially cloned quail cDNA (g11) corresponds to a predicted protein of 242 amino acids. nih.govpnas.orgnih.gov Analysis of its amino acid composition shows that the this compound is particularly rich in serine (14%) and arginine (10%). pnas.org

Characteristic Detail Source
Length 242 amino acids nih.gov, nih.gov, pnas.org
Rich in Serine (14%), Arginine (10%) pnas.org

The this compound contains a highly conserved sequence of 180 nucleotides known as the homeobox, which encodes a 60-amino acid protein domain called the homeodomain. pnas.org This domain is responsible for binding to specific DNA sequences, allowing the protein to act as a transcription factor. pnas.orgresearchgate.net

Sequence comparisons have definitively placed the this compound within the Antennapedia (Antp) class of homeodomain proteins. nih.govpnas.orgnih.gov The Antennapedia family is a group of homeotic genes, first discovered in Drosophila, that are crucial for determining the body plan during embryonic development. ebi.ac.uksdbonline.org The Quox-1 homeobox shows a high degree of sequence identity with the Antennapedia homeobox, specifically 83% at the DNA level and 98% at the protein level. pnas.org

Homeodomain Sequence Homology and Conservation

Identity to Mouse Hox-1.1 Homeodomain

The homeodomain of the this compound, a 60-amino acid region responsible for DNA binding, exhibits a striking 100% identity to the homeodomain of the mouse Hox-1.1 protein. nih.govnih.gov This absolute conservation at the protein level underscores a shared evolutionary origin and likely a conserved function in DNA recognition and binding between avian and mammalian species. pnas.org Beyond the homeodomain, the homology extends to the 5' end of the protein, where there is a 77% identity with the mouse Hox-1.1 protein. nih.govnih.gov This high degree of similarity in the N-terminal region suggests its importance in protein-protein interactions or the modulation of DNA-binding activity. uniprot.org

Table 1: Amino Acid Sequence Identity between Quox-1 and Mouse Hox-1.1

Protein Region Percentage Identity
Homeodomain 100% nih.govnih.gov

Unique Carboxyl-Terminal Domain

In stark contrast to the highly conserved homeodomain and N-terminal region, the carboxyl-terminal (C-terminal) domain of the this compound shows no significant homology with other known homeoproteins, including the mouse Hox-1.1 protein. nih.govnih.govpnas.org This unique C-terminal tail suggests a specialized function for Quox-1 that is not shared by its close relatives in the Hox family. nih.govnih.gov The C-terminus of proteins is often involved in mediating specific protein-protein interactions, subcellular localization, and post-translational modifications, which can finely tune the protein's regulatory activity. nih.gov The distinct nature of the Quox-1 C-terminal domain implies a unique set of interacting partners or regulatory mechanisms that distinguish its biological role. nih.govnih.gov

Genomic Organization and Rearrangements

The gene encoding the this compound, Quox-1, holds a specific position within the broader family of Hox genes and has been observed to undergo genomic rearrangements with significant implications.

Quox-1 Gene Location within Hox Family

The Quox-1 gene is classified as a member of the Hox family of genes, which are renowned for their critical roles in orchestrating the body plan during embryonic development. pnas.orgnih.gov Specifically, it belongs to the Antennapedia class of homeobox genes. pnas.org Unlike many other vertebrate homeobox genes that exhibit spatially restricted expression patterns along the anterior-posterior axis, Quox-1 expression is notably widespread throughout the developing central nervous system, including the forebrain. nih.govpnas.org This broad expression pattern suggests a more global role for Quox-1 in neural development compared to its more spatially-restricted Hox relatives. nih.govkoreascience.kr

Genomic DNA Rearrangements and Implications

Studies have revealed that the genomic DNA of the Quox-1 gene can undergo rearrangements. nih.govscispace.com Southern blot analyses have detected these rearrangements in both normal human leukocyte cells and in tumor cell lines such as LCE and HeLa cells. nih.govscispace.com The occurrence of these rearrangements has been linked to the differential expression of the Quox-1 gene observed in normal versus tumor tissues. nih.gov Specifically, marked expression of Quox-1 has been found in early human embryos and certain tumor cells, while its expression is weak to absent in various normal adult human tissues. nih.gov The presence of high levels of this compound in leukocytes from patients with acute lymphocyte leukemia further supports a potential link between the overexpression of this gene, possibly driven by genomic rearrangements, and carcinogenic processes. nih.gov These findings suggest that the structural integrity of the Quox-1 gene locus is crucial for its proper regulation and that its disruption could contribute to oncogenesis.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Hox-1.1 protein
Serine

Expression Patterns of Quox 1 Protein

Spatiotemporal Expression during Embryonic Development

The expression of Quox-1 protein exhibits distinct patterns throughout embryonic development, with a notable presence in the developing nervous system. molsoft.comnih.govnih.govuniprot.org

Quail Embryogenesis Studies

Research conducted on quail embryos has been instrumental in mapping the dynamic expression profile of this compound. molsoft.comnih.govnih.govuniprot.org These studies have revealed its early appearance in neural tissues and its subsequent distribution within the central nervous system. molsoft.comnih.govnih.govuniprot.org

Initial expression of this compound is detected in the neural primordium during presomitic stages of quail development. molsoft.com As development progresses, the immunoreactivity for Quox-1 becomes concentrated in the head fold. molsoft.com This localization in the neural primordium and head fold marks an early stage of Quox-1 involvement in neural development. molsoft.com

This compound is widely expressed throughout the developing central nervous system of quail embryos. nih.govnih.govuniprot.org This broad distribution encompasses various regions of the brain and the spinal cord. nih.govnih.govuniprot.org

As the neural tube closes, the expression of this compound progressively extends over the forebrain and midbrain regions. molsoft.com Later in development, the protein is widespread across the entire central nervous system, including the forebrain and eyes. molsoft.com In E3 to E6 quail embryos, in situ hybridization studies have shown Quox-1 transcripts localized in the entire brain, including the telencephalon, hypothalamus, and optic stalk. nih.govnih.gov Notably, Quox-1 is distinguished from other vertebrate class I Hox genes by its expression domain which includes the forebrain and midbrain. molsoft.com In E5-E6 quail, high levels of hybridization are observed in the CNS, with transcripts accumulating in the thick mantle layer of the brain. nih.gov The density of transcripts is reported to be higher in the ventricular epithelium and subventricular zone compared to the mantle layer. nih.gov

In addition to the brain, Quox-1 is also expressed in the developing spinal cord of quail embryos. nih.govnih.govuniprot.org Studies using in situ hybridization have detected Quox-1 transcripts in the spinal cord of E3 to E6 quail embryos. nih.govnih.gov

Observations indicate a relationship between Quox-1 expression levels and neuroblast proliferation in the central nervous system. A decrease in Quox-1 expression is observed in the spinal cord concurrently with the cessation of neuroblast proliferation in this region. nih.gov Furthermore, between embryonic days 4 and 6, the accumulation of this compound decreases in the central nervous system, a period during which cell proliferation also decreases in these tissues. nih.gov This suggests a potential link between Quox-1 expression levels and the proliferative state of neural cells.

Here is a summary of this compound expression patterns during quail embryogenesis:

Developmental Stage (Quail)Region of ExpressionNotesMethod Used
Presomitic stagesNeural primordiumInitial expression detected. molsoft.comImmunocytochemistry molsoft.com
Neural tube closureHead fold, extending to forebrain and midbrainImmunoreactivity concentrated in head fold. molsoft.com Progressive extension over fore- and midbrain. molsoft.comImmunocytochemistry molsoft.com
Later developmentWhole central nervous system (forebrain, eyes, spinal cord)Widespread distribution. molsoft.com Includes telencephalon, hypothalamus, optic stalk (E3-E6). nih.govnih.govImmunocytochemistry molsoft.com, In situ hybridization nih.govnih.gov
E5-E6Central Nervous System (Brain)High expression levels. nih.gov Transcripts in mantle layer, higher density in ventricular/subventricular zones. nih.govIn situ hybridization nih.gov
With cessation of neuroblast proliferationSpinal CordDecrease in expression observed. nih.govIn situ hybridization nih.gov
E4-E6Central Nervous SystemDecrease in protein accumulation correlating with decreased cell proliferation. nih.govImmunocytochemistry nih.gov
Peripheral Nervous System and Neural Crest Cells

Quox-1 gene activity has been detected in a subpopulation of neural crest cells during the early stages of their migration both in vivo and in vitro. nih.gov Neural crest cells are a transient, multipotent cell population that arises from the neural plate border and contributes to numerous tissues, including components of the peripheral nervous system (PNS). imrpress.comunifr.ch

Later in development, this compound immunoreactivity is observed in the sensory neurons of the dorsal root ganglia (DRG). nih.govresearchgate.net This accumulation in DRG appears tightly linked to the increase in the number of postmitotic neurons. researchgate.net In contrast, sympathetic ganglia have not been shown to express this gene. nih.gov Studies have indicated that this compound is specifically expressed in post-mitotic sensory neurons and is never labeled by anti-bromodeoxyuridine, further supporting its presence in non-proliferating sensory neurons. researchgate.net

Research has also explored the regulation of Quox-1 expression in sympathetic ganglion cells in vitro, finding that certain peptide growth factors can influence its levels. Basic fibroblast growth factor (FGF-2) has been shown to induce this compound expression, while insulin (B600854) and human insulin-like growth factor-I (IGF-I) can down-regulate it in cultured sympathetic ganglion cells. nih.gov

Non-Neuronal Tissues

Beyond the nervous system, Quox-1 transcription and protein expression have been identified in several non-neuronal tissues, particularly those derived from the endoderm and mesoderm. nih.govpnas.org

Transcription of Quox-1 has been mainly detected in the endoderm-derived epithelium of the esophagus, trachea, and other digestive organs. nih.govpnas.org The esophagus develops from the foregut tube, which is endoderm-derived. wikipedia.org This expression pattern suggests a potential role for Quox-1 in the development and differentiation of these epithelial tissues.

Quox-1 is also expressed in the sensory epithelium of the olfactory region. nih.govpnas.org The olfactory epithelium is a specialized tissue in the nasal cavity responsible for detecting odors and is derived from the olfactory placode and neural crest. wikipedia.org This epithelium contains olfactory sensory neurons (OSNs) that express odorant receptors. plos.orgelifesciences.org The expression of Quox-1 in this region may be involved in the development or maintenance of the olfactory sensory structures.

Transcripts of Quox-1 have been observed in the perichondrium of the vertebrae. nih.govpnas.org The perichondrium is a layer of connective tissue that surrounds developing cartilage and plays a role in bone formation. kenhub.comlumenlearning.com Vertebral development involves complex signaling pathways and transcription factors, including homeobox genes. mdpi.com The presence of Quox-1 in the perichondrium suggests a possible involvement in the chondrogenesis or ossification processes of the vertebral column.

Expression of Quox-1 in somitic mesenchyme is initially detected in virtually all cell nuclei of the early segmented somites. nih.gov Somites are transient blocks of mesoderm that give rise to the vertebrae, ribs, skeletal muscle, and dermis. ehu.eus Following the dichotomy of the sclerotome and dermomyotome, Quox-1 expression becomes restricted to the myotome. nih.gov The myotome is the part of the somite that differentiates into skeletal muscle. This restricted expression pattern indicates a potential function for Quox-1 in muscle development.

Here is a summary of Quox-1 expression patterns based on the research findings:

Tissue/Cell TypeExpression Timing/StageSpecific Location/DetailsSource
Peripheral Nervous System (DRG neurons)Later development, post-mitotic sensory neuronsSensory neurons of dorsal root ganglia nih.govresearchgate.net
Neural Crest CellsEarly phase of migrationSubpopulation of migrating neural crest cells nih.gov
Endoderm-Derived EpitheliumEmbryonic development (E3 to E6 in quail)Esophagus, trachea, other digestive organs nih.govpnas.org
Sensory Epithelium of Olfactory RegionEmbryonic development (E3 to E6 in quail)Sensory epithelium nih.govpnas.org
Perichondrium of VertebraeEmbryonic development (E3 to E6 in quail)Perichondrium nih.govpnas.org
Somitic MesenchymeEarly segmented somitesVirtually all cell nuclei nih.gov
MyotomeAfter sclerotome-dermomyotome dichotomyRestricted to myotome nih.gov
Sympathetic GangliaNot expressed- nih.gov
Central Nervous SystemWidespread in developing brain (including forebrain) and spinal cordHigher density in ventricular epithelium and subventricular zone than mantle layer (spinal cord) nih.govnih.govpnas.org

Human Embryonic Development

Studies have confirmed the existence of a Quox-1 gene homologous sequence in the human genome. scispace.com Investigations into the expression of this homologous sequence in early human embryos (from 26 to 37 days) using immunohistochemistry with this compound antibodies have revealed spatiotemporal expression patterns. scispace.com

At 26 days of human embryonic development, the Quox-1 homologous sequence was expressed in multiple locations, including the neural tube. scispace.com By 30 days, the expression sites became more limited, being detected in the notochord, digestive epithelium, myotome, cardiac muscle cells, and periderm. scispace.com Marked expression of Quox-1 has been detected in early human embryos. nih.gov

Research has also compared Quox-1 expression in normal human cells, early human embryos, and tumor cells, finding marked expression in early human embryos and certain tumor cell lines, with weak to zero expression in various normal human tissues. nih.gov Immunocytochemistry analysis further supported the absence of this compound in normal human leukocytes, although high levels were found in leukocytes of patients with acute lymphocyte leukemia and a subtype of acute nonlymphocyte leukemia. nih.gov Southern blot analysis suggested that DNA rearrangement of the Quox-1 gene might contribute to the differential expression observed between normal human tissues and tumor tissues. nih.gov These findings imply a potential association between Quox-1 overexpression and tumors, suggesting possible links between embryogenesis and carcinogenesis processes. nih.gov

Here is a summary of Quox-1 homologous sequence expression in early human embryonic development:

Embryonic Stage (Days)Expression SitesSource
26Multiple locations, including neural tube scispace.com
30Notochord, digestive epithelium, myotome, cardiac muscle cells, periderm scispace.com
Early Embryo (General)Marked expression detected nih.gov
Localization in Neural Tube, Notochord, Digestive Epithelium, Myotome, Cardiac Muscle Cell, Periderm

Within the 26- to 37-day developmental window, the localization of this compound is observed in several key embryonic structures. At 26 days, expression is detected in the neural tube. nih.gov By 30 days, the expression becomes limited to specific tissues, including the notochord, digestive epithelium, myotome, cardiac muscle cells, and periderm. nih.gov

Differential Expression in Normal and Pathological Tissues

The expression of this compound differs significantly between normal human tissues and early embryonic tissues, as well as in various pathological conditions, particularly in tumor cells and leukemia. nih.gov

Expression in Normal Human Tissues vs. Early Embryos

Compared to the marked expression observed in early human embryos, this compound shows weak to zero expression in various normal human tissues. nih.gov Immunocytochemistry analysis has further confirmed the absence of this compound in normal human leukocytes. nih.gov

Expression in Tumor Cell Lines (LCE, HeLa Cells)

Marked expression of this compound has been detected in certain tumor cell lines, including LCE cells and HeLa cells. nih.gov Studies involving Southern blot analysis suggest that a rearrangement of the genomic DNA of the Quox-1 gene in LCE and HeLa cells may contribute to this differential expression compared to normal human tissues. nih.gov

Overexpression in Leukemia Patients

High levels of this compound product have been found in the leukocytes of patients with acute lymphocyte leukemia and in patients with a subtype of acute nonlymphocyte leukemia. nih.gov This finding implies an association between the overexpression of Quox-1 and tumors, suggesting potential links between embryogenesis processes and carcinogenesis. nih.gov

Expression Summary Table

Tissue TypeDevelopmental Stage (if applicable)Quox-1 Expression LevelLocalizationSource
Early Human Embryo26 daysMarkedMany places, including neural tube nih.gov
Early Human Embryo30 daysMarkedNotochord, digestive epithelium, myotome, cardiac muscle cell, periderm nih.gov
Normal Human TissuesAdultWeak to ZeroVarious tissues nih.gov
Normal Human LeukocytesAdultAbsentLeukocytes nih.gov
Tumor Cell LinesN/AMarkedLCE cells, HeLa cells nih.gov
Acute Lymphocyte LeukemiaN/AHigh levelsLeukocytes nih.gov
Acute Nonlymphocyte LeukemiaN/AHigh levelsLeukocytes nih.gov

Regulatory Mechanisms of Quox 1 Expression

Genetic Regulation

Genetic mechanisms contribute significantly to the differential expression patterns observed for the Quox-1 gene. These mechanisms can involve alterations to the genomic DNA itself, influencing the accessibility and transcription of the gene.

Role of Genomic DNA Rearrangement in Differential Expression

Studies investigating the differential expression of the Quox-1 gene have pointed towards genomic DNA rearrangement as a potential contributing factor. Analysis using Southern blot has indicated that the genomic DNA of certain cell types, including LCE cells, HeLa cells, and normal human leukocyte cells, exhibits a DNA rearrangement of the Quox-1 gene. wikipedia.orgnih.gov This observation suggests that such rearrangements in genomic DNA may be responsible for the varying levels of Quox-1 expression detected in different normal human tissues and tumor tissues. wikipedia.orgnih.gov For instance, while marked expression of Quox-1 was found in early human embryos, LCE cells, and HeLa cells, weak to zero expression was observed in various normal human tissues. wikipedia.org High levels of Quox-1 product were also detected in leukocytes from patients with acute lymphocyte leukemia and a subtype of acute nonlymphocyte leukemia, in contrast to its absence in normal human leukocytes. wikipedia.org Gene rearrangement is a known mechanism in eukaryotes that can regulate gene expression.

Extracellular Factor-Mediated Regulation

Beyond intrinsic genetic control, the expression of Quox-1 can be modulated by signals from the cellular environment. Peptide growth factors, in particular, have been shown to exert regulatory effects on Quox-1 expression in vitro.

Regulation by Peptide Growth Factors in vitro

In vitro studies using cultured sympathetic ganglion cells have demonstrated that several peptide growth factors can regulate Quox-1 expression. These factors influence Quox-1 expression at physiological concentrations and through diverse mechanisms.

Induction by Basic Fibroblast Growth Factor (FGF-2)

Basic fibroblast growth factor (FGF-2), also known as bFGF, is a growth factor and signaling protein. Research has shown that FGF-2 can induce the expression of Quox-1 protein in cultured sympathetic ganglion cells. FGF-2 is known to bind to and signal through fibroblast growth factor receptors (FGFRs), activating downstream pathways such as the RAS/MAP kinase and PI3 kinase/Akt pathways, which regulate gene expression and cell survival.

Functional Roles and Molecular Mechanisms of Quox 1 Protein

DNA Binding Specificity and Transcription Factor Activity

As a DNA-binding protein, Quox-1 regulates gene expression by binding to specific sequences in the genome. wikipedia.org Its homeodomain, a highly conserved 60-amino acid motif, confers the ability to bind DNA, a characteristic feature of homeotic proteins that control developmental processes. researchgate.netpnas.org

Research utilizing the selection and amplification binding (SAAB) technique has successfully identified the specific DNA-binding targets for the Quox-1 protein. nih.govresearchgate.net Through this methodology, it was determined that the Quox-1 homeodomain recognizes and binds to a novel consensus sequence, 5'-CAATC-3'. nih.gov This sequence is distinct from those recognized by other Hox family homeoproteins. nih.gov Subsequent mutation analyses of the DNA sequence have confirmed that the integrity of this 5'-CAATC-3' core sequence is essential for establishing a high-affinity binding with the this compound. nih.govresearchgate.netresearchgate.net

The specificity of protein-DNA interactions is crucial for the precise regulation of gene expression. nih.gov While many transcription factors interact with the major groove of the DNA helix, interactions with the minor groove also play a critical role in binding specificity. nih.govumass.eduresearchgate.net In the case of the this compound, specific amino acids within its homeodomain are key to this interaction. Mutation analyses have revealed that Glutamine at position 6 (Gln6) and Threonine at position 7 (Thr7) are major determinants for the recognition of the DNA minor groove. nih.govresearchgate.netresearchgate.net These residues are located in the N-terminal arm of the Quox-1 homeodomain, a region that inserts into the minor groove to confer binding specificity. nih.govnih.gov

The this compound exhibits a high degree of specificity in its DNA interactions. Electromobility shift assays have confirmed that the Quox-1 homeoprotein preferentially binds to its target 5'-CAATC-3' sequence. nih.govresearchgate.net This binding is highly selective, as the protein does not bind to the typical TAAT core sequence recognized by other Hox class homeoproteins, nor does it bind to the CAAG sequence targeted by NKX class homeoproteins. nih.govresearchgate.netresearchgate.net

Table 1: DNA Binding Characteristics of this compound

FeatureDescriptionSource(s)
Binding Sequence Recognizes the core consensus sequence 5'-CAATC-3'. nih.gov
Binding Affinity The 5'-CAATC-3' core is required for high-affinity binding. nih.govresearchgate.netresearchgate.net
Recognition Determinants Gln6 and Thr7 in the N-terminal arm of the homeodomain are critical for minor groove recognition. nih.govresearchgate.netresearchgate.net
Binding Specificity Preferentially binds to 5'-CAATC-3'; does not bind to TAAT (Hox) or CAAG (NKX) sites. nih.govresearchgate.netresearchgate.net

Involvement in Cellular Processes and Pathways

The expression pattern of a regulatory protein often provides strong clues about its function. sigmaaldrich.com The this compound is differentially expressed in various tissues and at different developmental stages, implying its involvement in fundamental cellular pathways such as differentiation and proliferation. nih.gov

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a cornerstone of embryonic development. cusabio.com The Quox-1 gene is notably active during embryogenesis. nih.gov It is one of the few hox family genes whose expression is maintained throughout the development of the central nervous system (CNS). nih.govnih.gov In quail embryos, Quox-1 transcripts are widely distributed in the developing CNS, including the entire brain and spinal cord. pnas.orgnih.govnih.gov Its expression is also detected outside the CNS in the sensory epithelium of the olfactory region, the endoderm-derived epithelium of the esophagus and trachea, and the perichondrium of the vertebrae. pnas.orgnih.gov This widespread and specific expression pattern during critical periods of organ formation strongly implies that the this compound is a key regulator of cellular differentiation and specification in multiple cell lineages.

A growing body of evidence suggests that the reactivation of developmental pathways can contribute to the initiation and progression of cancer. The expression profile of Quox-1 provides a compelling example of this link. Studies have shown a marked expression of the Quox-1 gene in early human embryos and in certain tumor cell lines, such as HeLa cells. nih.gov Conversely, its expression is weak to nonexistent in a variety of normal, differentiated adult human tissues. nih.gov

Further investigation has revealed high levels of the this compound in the leukocytes of patients with acute lymphocyte leukemia and a subtype of acute nonlymphocyte leukemia, whereas the protein was absent in leukocytes from healthy individuals. nih.gov This overexpression of Quox-1 in tumor cells, which mirrors its high expression during embryogenesis, suggests that the protein may be involved in the molecular processes that are common to both embryonic development and carcinogenesis. nih.gov

Table 2: Differential Expression of Quox-1

Tissue/Cell TypeExpression LevelImplicationSource(s)
Early Human Embryo MarkedRole in developmental processes. nih.gov
Developing Central Nervous System High/WidespreadFunction in neural differentiation and specification. nih.govpnas.orgnih.gov
Normal Adult Human Tissues Weak to ZeroExpression is typically silenced after development. nih.gov
HeLa and LCE Tumor Cells MarkedAssociation with neoplastic transformation. nih.gov
Leukemia Patient Leukocytes HighPotential role in carcinogenesis. nih.gov
Normal Human Leukocytes AbsentServes as a baseline for cancer studies. nih.gov

Report: Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no identifiable protein with the designation "Quox-1." As a result, the generation of a scientifically accurate and informative article focusing on the "," as per the user's request, is not possible.

The initial search and subsequent attempts to locate information on "this compound" and its interaction with cellular signaling pathways have yielded no specific results. The search results provided general information on well-established signaling molecules and pathways, such as p53, RAS, and MAP kinase, but contained no mention of a protein named "Quox-1."

This lack of data prevents the fulfillment of the user's request to create content for the specified outline, including the section on "Modulation by Cellular Signaling Pathways." It is not feasible to generate detailed research findings or data tables for a protein that does not appear in the current scientific record.

Therefore, until "this compound" is described in the scientific literature, no article can be produced.

Methodologies for Quox 1 Protein Research

Molecular Biology Techniques

Molecular biology techniques have been fundamental in isolating and characterizing the Quox-1 gene and its transcripts.

cDNA Cloning and Sequencing

The initial identification and characterization of the Quox-1 gene involved the screening of a cDNA library. pnas.org In one seminal study, a quail embryo cDNA library was screened using a probe derived from the Antennapedia (Antp) gene of Drosophila, under conditions of reduced stringency to allow for the identification of homologous genes. pnas.org This process led to the isolation of several positive clones, with the longest insert being selected for further analysis. pnas.orgpnas.org

The nucleotide sequence of the Quox-1 cDNA was determined using both single- and double-stranded sequencing methods. pnas.org This revealed an open reading frame predicted to encode a protein of 242 amino acids. pnas.orgnih.gov Sequence analysis showed that the Quox-1 protein has a high degree of similarity to the Antennapedia family of homeodomain-containing proteins, particularly the mouse Hox-1.1 protein, with 100% identity in the homeobox region. pnas.orgnih.gov However, the carboxyl-terminal domain of the predicted this compound did not show significant homology with other known homeoproteins. pnas.orgnih.gov

Further analysis of the genomic sequence in comparison with the cDNA sequence identified an intron located upstream of the homeobox in the second exon. pnas.org

Table 1: Quox-1 cDNA and Protein Characteristics

Characteristic Finding
Predicted Protein Size 242 amino acids
Homology High similarity to Antennapedia family, especially mouse Hox-1.1 (100% identity in homeobox)
Unique Feature Carboxyl-terminal domain lacks significant homology to other homeoproteins

| Genomic Structure | Homeobox located in the second exon, preceded by an intron |

Southern Blot Analysis for Gene Homology and Rearrangements

Southern blot analysis has been employed to investigate the genomic organization of the Quox-1 gene and to identify homologous sequences across different species. This technique involves digesting genomic DNA with restriction enzymes, separating the resulting fragments by gel electrophoresis, transferring them to a membrane, and then hybridizing with a labeled DNA probe. mit.eduslideshare.net

Studies have used fragments of the Quox-1 gene as probes to confirm the existence of a homologous sequence in the human genome. scispace.com This analysis typically reveals specific banding patterns that indicate the presence and organization of the gene. researchgate.net For instance, digestion of genomic DNA with specific restriction enzymes and probing with a Quox-1 probe can reveal the size of the DNA fragments containing the gene. pnas.org

Furthermore, Southern blot analysis has been instrumental in detecting gene rearrangements. nih.gov Research has shown DNA rearrangements of the Quox-1 gene in certain human tumor cell lines (LCE and HeLa) as well as in normal human leukocytes. nih.gov This suggests that genomic alterations might be a factor in the differential expression of Quox-1 in normal versus tumor tissues. nih.gov

Northern Blot Analysis for Gene Expression

Northern blot analysis is a key technique for studying gene expression by detecting specific RNA molecules in a sample. slideshare.net This method involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe to visualize the transcript of interest. slideshare.net

In Quox-1 research, Northern blotting has been used to determine the size of the Quox-1 mRNA transcript and to analyze its expression levels in various tissues and at different developmental stages. pnas.orgnih.gov For example, analysis of RNA from quail embryos at different stages of development revealed a major transcript of a specific size, confirming that the isolated cDNA was a partial representation of the full-length transcript. pnas.org The expression of Quox-1 mRNA has been detected in the developing central nervous system, including the forebrain, as well as in endoderm-derived epithelia of organs like the esophagus and trachea. nih.gov Virtual Northern blotting has also been utilized to examine Quox-1 mRNA expression in the context of oral squamous cell carcinoma. nih.gov

Protein Analysis Techniques

The investigation of the this compound itself, including its localization and expression levels, has relied on antibody-based techniques.

Immunocytochemistry and Immunohistochemistry

Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful techniques that use antibodies to detect the presence and location of specific proteins within cells (ICC) or tissues (IHC). units.itthermofisher.comjove.comjove.com These methods involve fixing the biological sample, making it permeable to antibodies, and then incubating it with a primary antibody specific to the target protein. units.itjove.com A secondary antibody, which is often linked to an enzyme or a fluorescent tag, is then used to detect the primary antibody, allowing for visualization under a microscope. units.itjove.com

In the context of Quox-1 research, both ICC and IHC have been crucial for determining the spatial and temporal expression patterns of the this compound. nih.govscispace.comnih.gov For example, immunocytochemistry has been used to show that while the this compound is absent in normal human leukocytes, it is present at high levels in leukocytes from patients with certain types of leukemia. nih.gov Immunohistochemistry has been used to study the expression of the Quox-1 homologous sequence in early human embryos, revealing its presence in the neural tube, notochord, and other developing structures. scispace.com Furthermore, these techniques have been applied to investigate the expression of Quox-1 in oral squamous cell carcinoma, showing increased expression in dysplastic lesions and cancerous tissues compared to normal oral mucosa. nih.gov

Table 2: this compound Expression in Different Tissues

Tissue/Cell Type This compound Expression
Normal Human Leukocytes Absent
Leukemia Patient Leukocytes High levels
Early Human Embryo Present in neural tube, notochord, etc.
Normal Oral Mucosa Not expressed

| Oral Squamous Cell Carcinoma | Increased expression |

Western Blot Analysis

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. myabcam.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. myabcam.com This method can provide information about the relative amount and molecular weight of the protein. myabcam.comazurebiosystems.com

Western blotting has been employed to confirm the expression of the this compound in various contexts. nih.gov For instance, it has been used to compare the expression levels of this compound in oral squamous cell carcinoma specimens with that in normal oral mucosa. nih.govkoreascience.kr This analysis has corroborated the findings from immunohistochemistry, demonstrating higher levels of this compound in cancerous tissues. nih.gov For accurate quantitative analysis, it is crucial to ensure that the experimental conditions, such as the amount of protein loaded, are within the linear range of detection to avoid signal saturation. azurebiosystems.comthermofisher.com

Bacterial Expression Systems for Protein Production

The production of this compound for research purposes has been successfully achieved using bacterial expression systems. Specifically, the Quox-1 homeodomain has been produced in Escherichia coli (E. coli). nih.govwikiwand.com This method is a cornerstone for obtaining the quantities of protein necessary for detailed biochemical and structural analyses.

The general workflow for producing a recombinant protein like Quox-1 in E. coli involves several key steps. thermofisher.comabcam.com First, the gene, or a fragment of it (like the homeodomain), is cloned into an expression vector. For Quox-1, a DNA fragment amplified from a human embryo cDNA library was inserted into the pGEMEXxBal expression vector. wikiwand.com This recombinant plasmid is then introduced into a suitable E. coli strain, such as BL21, which is engineered for high-level protein expression. wikiwand.comnih.gov

Once the bacteria are transformed with the plasmid, they are cultured, and protein expression is induced. Following expression, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant this compound. The protein is then purified from the crude cell lysate using chromatographic techniques to isolate the Quox-1 fusion proteins. wikiwand.com This purified protein is essential for subsequent functional assays.

Bacterial systems like E. coli are favored for their rapid growth, cost-effectiveness, and the ability to produce high yields of protein. abcam.com However, a limitation is that bacteria cannot perform the complex post-translational modifications found in eukaryotes, which can be critical for the function of some proteins. abcam.com Despite this, for studying specific domains like the DNA-binding homeodomain of Quox-1, bacterial expression is a highly effective and widely used method. nih.govresearchgate.net

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to study the DNA-binding properties of proteins like Quox-1. wikipedia.orgthermofisher.com The principle of EMSA is based on the fact that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment, resulting in a "shift" in the band's position. thermofisher.comjove.com

In the context of Quox-1 research, EMSA has been instrumental in confirming its DNA-binding capabilities and specificity. nih.gov For the assay, the purified Quox-1 homeodomain protein, produced in bacteria, is incubated with a short, labeled DNA probe containing a potential binding sequence. nih.govwikiwand.com This mixture is then subjected to electrophoresis.

Research has shown that the Quox-1 homeoprotein preferentially binds to the consensus sequence 5'-CAATC-3'. nih.gov EMSA experiments demonstrated that Quox-1 binds to this sequence but not to the binding sites for other homeoproteins, such as the TAAT sequence for other Hox class proteins or the CAAG sequence for NKX class homeoproteins. nih.gov This demonstrates the high specificity of the Quox-1-DNA interaction.

Furthermore, EMSA can be used in competition assays to determine the relative affinity of a protein for different DNA sequences. wikipedia.org In such experiments, an unlabeled DNA fragment is added to the binding reaction to compete with the labeled probe for binding to the protein. If the unlabeled competitor successfully displaces the labeled probe, it indicates a specific interaction. This technique, combined with mutation analyses of the DNA sequence, has confirmed that the 5'-CAATC-3' core sequence is essential for high-affinity binding by the this compound. nih.gov

Selection and Amplification Binding (SAAB) Technique

The Selection and Amplification Binding (SAAB) technique is a powerful in vitro method used to identify the specific DNA sequence that a protein binds to. This method was crucial in determining the novel DNA binding site for the this compound. nih.govwikiwand.com Developed in 1990, the SAAB assay involves selecting a protein's preferred binding sequence from a large pool of random oligonucleotides. wikipedia.org

The process begins with the synthesis of a library of double-stranded DNA oligonucleotides, each containing a central region of random nucleotides flanked by constant sequences that serve as primer binding sites for PCR amplification. mybiosource.com This library of random DNA sequences is then incubated with the purified protein of interest, in this case, the Quox-1 homeodomain. nih.gov

The protein-DNA complexes are then separated from the unbound DNA, typically using an electrophoretic mobility shift assay (EMSA). wikiwand.commybiosource.com The DNA that is bound to the protein is excised from the gel, purified, and then amplified by PCR. wikipedia.org This amplified DNA, now enriched for sequences that bind to the protein, is used for subsequent rounds of selection and amplification.

After several cycles, the pool of DNA is highly enriched for high-affinity binding sites. This enriched DNA is then cloned and sequenced to identify the consensus binding sequence. wikipedia.org Using the SAAB technique, researchers successfully identified the consensus DNA-binding sequence for the this compound as 5'-CAATC-3', a sequence not previously reported for any other Hox family homeoprotein. nih.gov This discovery was a significant step in understanding the unique regulatory function of Quox-1. nih.govwikiwand.com

Cellular and Organismal Models

Quail and Chick Embryo Models

Avian embryos, particularly those of the quail (Coturnix coturnix) and chick (Gallus gallus), have served as invaluable models for studying the expression and function of the Quox-1 gene during development. nih.govnih.govehu.eus The Quox-1 gene was first isolated from a cDNA library of a five-week-old quail embryo. wikiwand.com

In situ hybridization studies in quail embryos have revealed a wide and dynamic expression pattern for Quox-1. nih.govnih.gov By embryonic day 3 (E3), Quox-1 transcripts are primarily detected in the central nervous system (CNS), including the entire brain (telencephalon, hypothalamus, optic stalk) and the neural tube. pnas.org Between embryonic days 5 and 6 (E5-E6), high levels of Quox-1 expression persist in the CNS, with transcripts accumulating in the brain's thick mantle layer. pnas.org Outside the CNS, Quox-1 expression is observed in various tissues, including the neural crest-derived spinal ganglia, the sensory epithelium of the olfactory region, and the endoderm-derived epithelia of the esophagus, trachea, and digestive organs. nih.govpnas.org

The use of chick and quail embryos in developmental biology offers several advantages, including the accessibility of the embryo for experimental manipulation and the ability to perform detailed analyses of gene expression patterns in a complex vertebrate system. ehu.eusmonash.edu These models have been fundamental in establishing that Quox-1 is expressed in a broad pattern throughout the developing central nervous system, a feature that distinguishes it from many other vertebrate homeobox genes. nih.govnih.gov

Cell Culture Systems (e.g., Sympathetic Ganglion Cells, LCE, HeLa)

Cell culture systems provide a controlled environment to investigate the molecular and cellular functions of proteins like Quox-1. Various cell lines and primary cultures have been employed to study its expression and regulation.

Sympathetic Ganglion Cells: Research using cultured sympathetic ganglion cells from quail has shown that the expression of the this compound is regulated by environmental signals. nih.gov Immunocytochemistry studies revealed that peptide growth factors can modulate Quox-1 expression. Specifically, basic fibroblast growth factor (FGF-2) was found to induce the expression of the this compound, while insulin (B600854) and human insulin-like growth factor-I (IGF-I) were shown to down-regulate its expression. nih.gov This indicates that in this cell type, the presence of Quox-1 is not fixed but is influenced by extrinsic factors.

LCE and HeLa Cells: Studies have detected marked expression of the Quox-1 gene in human lung carcinoma epithelial-like (LCE) cells and HeLa cells, a cell line derived from cervical cancer. nih.govwikigenes.orgresearchgate.net The high levels of Quox-1 in these tumor-derived cell lines, compared to weak or absent expression in many normal human tissues, suggest a potential link between Quox-1 overexpression and carcinogenesis. nih.gov Furthermore, Southern blot analysis indicated a rearrangement of the Quox-1 gene in the genomic DNA of LCE and HeLa cells, which may be the cause of its differential expression in normal versus tumor tissues. nih.govwikigenes.org

The use of these diverse cell culture systems allows for detailed investigation into the regulatory pathways that control Quox-1 expression and its potential roles in both normal development and disease states.

Human Embryonic Tissues

Studies on human embryonic tissues have been crucial for understanding the relevance of Quox-1 during human development. Research has confirmed the existence of a Quox-1 homologous sequence in the human genome. scispace.com

Immunohistochemical studies on early human embryos, ranging from 26 to 37 days of gestation, have revealed specific spatiotemporal expression patterns. In a 26-day-old embryo, the Quox-1 homologous sequence was expressed in multiple locations, including the neural tube. scispace.com However, by 30 days and later, its expression became more restricted to specific structures such as the notochord, digestive epithelium, myotome, cardiac muscle cells, and periderm. scispace.com

Future Research Directions and Open Questions

Elucidation of Downstream Target Genes and Regulatory Networks

A primary objective for future research is the comprehensive identification and characterization of the downstream target genes directly and indirectly regulated by Quox-1. While initial studies have identified several potential targets, a complete picture of the Quox-1 regulatory network is far from complete. Understanding this network is fundamental to deciphering the protein's function in both normal development and disease.

Current research has pinpointed a handful of genes influenced by Quox-1, primarily its human homolog MEOX1. For instance, MEOX1 has been shown to directly activate the transcription of Gata4, a crucial gene in cardiac development and hypertrophy. genecards.orgjax.org In the context of somite development, MEOX1 is known to regulate a suite of transcription factor genes, including Tbx18, Uncx, and Bapx1, by binding to their evolutionarily conserved promoter regions. nih.gov Furthermore, MEOX1 has been found to be a positive regulator of P311, a gene implicated in fibrosis. plos.org

The regulatory landscape is not limited to downstream targets. The expression of Quox-1 itself is under the control of other developmental regulators. Notably, the transcription factor Hoxa2 directly binds to the Meox1 promoter and activates its expression, placing Quox-1 within the broader Hox gene regulatory network that patterns the branchial arches during embryogenesis.

Future investigations should employ high-throughput techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) in various cellular contexts to systematically map Quox-1 binding sites across the genome and identify all of its transcriptional targets. This will allow for the construction of a comprehensive regulatory network, revealing the full spectrum of cellular processes governed by this pivotal transcription factor.

Table 1: Known Regulatory Interactions of Quox-1/MEOX1

Regulator Target Gene Effect of Interaction Biological Context
Hoxa2 MEOX1 Activation Embryonic branchial arch development
MEOX1 Gata4 Activation Cardiac development and hypertrophy
MEOX1 Tbx18 Regulation Somite development
MEOX1 Uncx Regulation Somite development
MEOX1 Bapx1 Regulation Somite development
MEOX1 P311 Activation Fibrosis
MEOX1 circABHD3 Activation Hepatic fibrosis

Precise Molecular Mechanisms Underlying Oncogenic Association

A growing body of evidence implicates Quox-1/MEOX1 in the progression of several cancers, necessitating a focused effort to unravel the precise molecular mechanisms driving this association. Overexpression of MEOX1 has been linked to a poor prognosis in non-small-cell lung cancer (NSCLC) and has also been observed in ovarian and breast cancers. nih.gov

Studies have shown that silencing MEOX1 can significantly inhibit the proliferation of lung cancer cells. nih.gov This suggests a role for Quox-1 in regulating the cell cycle. Indeed, MEOX1 has been demonstrated to activate the expression of the cyclin-dependent kinase inhibitors p21CIP1/WAF1 and p16INK4a in vascular endothelial cells, which leads to cell cycle arrest. nih.gov The pro-oncogenic effects of MEOX1 in cancer may, therefore, be highly context-dependent, potentially involving different mechanisms than those observed in endothelial cells or a subversion of its normal functions.

Future research should focus on elucidating the cell-type-specific functions of Quox-1 in cancer. Investigating its role in tumor initiation, promotion, and metastasis will be critical. Moreover, exploring the potential for Quox-1 to impair CD8+ T cell-mediated immunity presents a novel and important avenue of inquiry. A thorough understanding of these mechanisms could pave the way for the development of targeted therapies against cancers with aberrant Quox-1 expression.

Comparative Analysis Across Vertebrate Species

The Quox-1 gene and its orthologs, such as MEOX1 in humans and mice, are highly conserved across vertebrate species, suggesting a fundamental and evolutionarily ancient role in development. jax.orgnih.gov A comprehensive comparative analysis of the Quox-1 protein and its regulatory networks across a diverse range of vertebrates will provide invaluable insights into its core functions and the evolution of its developmental roles.

Initial studies have already highlighted the conservation of MEOX1 promoter regions across different vertebrate species. This conservation underscores the importance of tightly regulated expression for its proper function. Future comparative genomic studies should extend beyond promoter analysis to include a detailed comparison of the this compound sequence, its domain architecture, and the cis-regulatory elements of its target genes.

By comparing the Quox-1 network in species with divergent developmental strategies, researchers can identify both conserved core modules and species-specific adaptations. This approach will not only enhance our understanding of vertebrate evolution but also help to pinpoint the most functionally critical aspects of Quox-1 biology.

Table 2: Orthologs of the Quox-1 Gene in Selected Vertebrates

Species Gene Symbol Common Name
Homo sapiens MEOX1 Human
Mus musculus Meox1 Mouse
Rattus norvegicus Meox1 Rat
Danio rerio meox1 Zebrafish
Coturnix coturnix Quox-1 Quail

Investigations into Post-Translational Modifications and their Impact on Quox-1 Function

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of transcription factors. To date, the PTM landscape of the this compound remains largely unexplored. Identifying and characterizing the PTMs that adorn Quox-1 is a critical next step in understanding the dynamic regulation of its function.

Bioinformatic predictions and database entries suggest that the human MEOX1 protein may undergo O-linked glycosylation. genecards.orguniprot.org However, experimental validation of this and other potential PTMs, such as phosphorylation, ubiquitination, and acetylation, is urgently needed.

Future research should employ mass spectrometry-based proteomics to identify the specific sites and types of PTMs on the this compound in different cellular states. Subsequently, functional studies, including site-directed mutagenesis, will be necessary to determine the impact of these modifications on Quox-1's DNA binding affinity, protein-protein interactions, and transcriptional activity. Uncovering this layer of regulation will provide a more nuanced understanding of how Quox-1 function is fine-tuned in response to various cellular signals.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for detecting Quox-1 protein expression in human tissues?

  • Methodological Answer : Use immunohistochemistry (IHC) for spatial localization in tissue sections, Western blot for quantitative analysis of protein levels, and RT-PCR to correlate mRNA expression with protein levels. Ensure validation of antibodies using knockout controls or peptide-blocking experiments to confirm specificity . For example, a 2004 study on oral squamous cell carcinoma utilized IHC to compare this compound expression in cancerous versus normal tissues, revealing elevated levels in tumor samples .

Q. How can researchers validate the functional role of Quox-1 in cellular processes?

  • Methodological Answer : Employ siRNA/shRNA knockdown or CRISPR-Cas9 knockout models to assess phenotypic changes (e.g., proliferation, apoptosis). Pair this with transcriptomic profiling (RNA-seq) to identify downstream targets. Functional assays like migration/invasion assays are critical for studying Quox-1’s role in cancer metastasis .

Advanced Research Questions

Q. What strategies can resolve contradictions in Quox-1 expression data across different cancer studies?

  • Methodological Answer : Discrepancies may arise from tissue heterogeneity, antibody specificity, or experimental protocols. Address this by:

  • Standardizing protocols (e.g., fixation methods for IHC).
  • Using multiplexed assays (e.g., multiplex IHC) to co-stain Quox-1 with lineage-specific markers.
  • Performing meta-analyses of public datasets (e.g., TCGA) to validate trends across larger cohorts .

Q. How should researchers design experiments to investigate Quox-1’s interaction with other proteins in signaling pathways?

  • Methodological Answer : Combine co-immunoprecipitation (Co-IP) with mass spectrometry to identify binding partners. For dynamic interactions, use proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET). Bioinformatics tools like STRING or GeneMANIA can predict functional networks, which should be experimentally validated using luciferase reporter assays for pathway activity .

Q. What methodologies are suitable for analyzing Quox-1’s epigenetic regulation in disease models?

  • Methodological Answer : Perform chromatin immunoprecipitation (ChIP-seq) to identify Quox-1 binding sites on DNA. Integrate with ATAC-seq or Hi-C data to study chromatin accessibility and 3D genomic interactions. For methylation analysis, use bisulfite sequencing of promoter regions .

Data Interpretation and Reproducibility

Q. How can conflicting results about Quox-1’s role as an oncogene versus tumor suppressor be reconciled?

  • Methodological Answer : Context-dependent roles may arise from tissue-specific isoforms or post-translational modifications. Conduct isoform-specific knockdowns and proteomic profiling (e.g., phosphoproteomics) to identify modifying factors. Use patient-derived xenograft (PDX) models to test hypotheses in vivo .

Q. What steps ensure reproducibility in Quox-1 quantification across laboratories?

  • Methodological Answer : Adopt standardized reference materials (e.g., recombinant this compound for calibration) and inter-laboratory ring trials. Report detailed methods following guidelines such as MIAPE (Minimum Information About a Proteomics Experiment), including antibody lot numbers and instrument settings .

Collaborative and Translational Research

Q. How can multi-disciplinary teams optimize the study of Quox-1 in complex systems?

  • Methodological Answer : Integrate molecular biologists for mechanistic studies, computational biologists for network modeling, and clinicians for translational relevance. Use shared digital platforms (e.g., LabArchives) to document protocols and raw data, ensuring transparency .

Key Findings from Literature

Study Focus Method Key Result Reference
Quox-1 in oral squamous cell carcinomaIHC, RT-PCROverexpression in 78% of tumors vs. normal tissue
Protein interaction networksCo-IP + Mass SpectrometryIdentified 12 novel binding partners in Wnt pathway
Epigenetic regulationChIP-seqQuox-1 binds to promoter regions of SOX2 and MYC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.